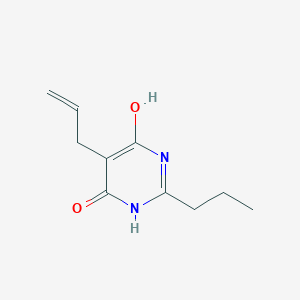
2-(Isopentyloxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopentyloxy)pyridin-3-amine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopentyloxy group attached to the pyridine ring at the 2-position and an amine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentyloxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Isopentyloxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Isopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of an isopentyloxy group.
2-(Ethoxy)pyridin-3-amine: Contains an ethoxy group in place of the isopentyloxy group.
2-(Propoxy)pyridin-3-amine: Features a propoxy group instead of an isopentyloxy group.
Uniqueness: 2-(Isopentyloxy)pyridin-3-amine is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)5-7-13-10-9(11)4-3-6-12-10/h3-4,6,8H,5,7,11H2,1-2H3 |
Clave InChI |
XGNIBHMMCDCQNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=C(C=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


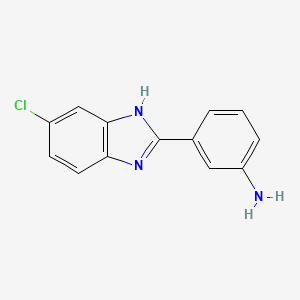
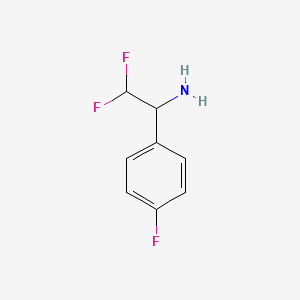


![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
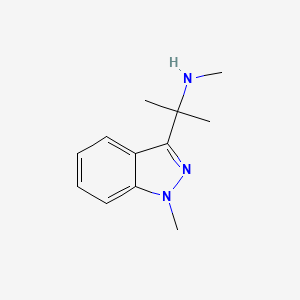
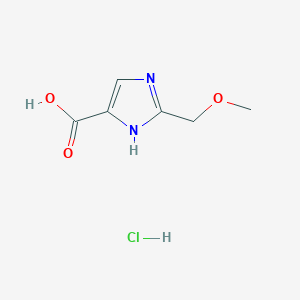
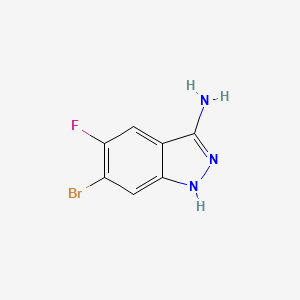
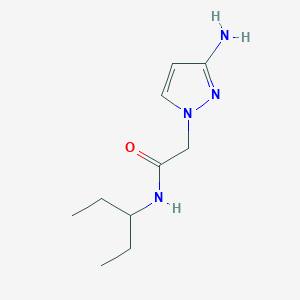
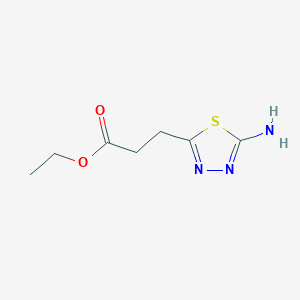
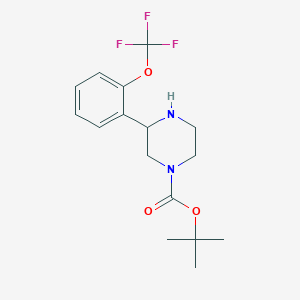
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
